molecular formula C6H9N3 B13112478 N,4-Dimethylpyridazin-3-amine

N,4-Dimethylpyridazin-3-amine

Cat. No.: B13112478
M. Wt: 123.16 g/mol
InChI Key: XENBNXZDAZXNRW-UHFFFAOYSA-N
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Description

N,4-Dimethylpyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-Dimethylpyridazin-3-amine typically involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This method is highly regioselective and offers good functional group compatibility, broad substrate scope, and simple, metal-free, and neutral reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

N,4-Dimethylpyridazin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides, alkoxides, and amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

N,4-Dimethylpyridazin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,4-Dimethylpyridazin-3-amine involves its interaction with specific molecular targets and pathways. For instance, pyridazine derivatives have been shown to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition can lead to various pharmacological effects, such as anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A parent compound with two adjacent nitrogen atoms in a six-membered ring.

    Pyridazinone: A derivative with an oxygen atom at the 3-position of the pyridazine ring.

    Pyrimidine and Pyrazine: Other diazines with nitrogen atoms at different positions in the ring.

Uniqueness

N,4-Dimethylpyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylamino group enhances its nucleophilicity and reactivity, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

IUPAC Name

N,4-dimethylpyridazin-3-amine

InChI

InChI=1S/C6H9N3/c1-5-3-4-8-9-6(5)7-2/h3-4H,1-2H3,(H,7,9)

InChI Key

XENBNXZDAZXNRW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NC=C1)NC

Origin of Product

United States

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